molecular formula C10H12Li4N5O14P3 B12749516 Tetralithium guanosine triphosphate CAS No. 116912-60-8

Tetralithium guanosine triphosphate

Cat. No.: B12749516
CAS No.: 116912-60-8
M. Wt: 547.0 g/mol
InChI Key: GWNNTMMGWQMBFN-ZVQJTLEUSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetralithium guanosine triphosphate is a compound that plays a significant role in various biochemical processes. It is a non-hydrolyzable analog of guanosine triphosphate, which is crucial for energy transfer within cells. This compound is particularly known for its ability to activate guanine-nucleotide-binding proteins, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetralithium guanosine triphosphate can be synthesized through a series of chemical reactions involving guanosine and triphosphate groups. The synthesis typically involves the protection of hydroxyl groups, phosphorylation, and subsequent deprotection steps. The reaction conditions often require specific pH levels, temperatures, and catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Tetralithium guanosine triphosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different analogs with altered biochemical properties.

    Substitution: Substitution reactions involve the replacement of one functional group with another, which can modify the compound’s activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products: The major products formed from these reactions include various analogs of guanosine triphosphate, each with unique biochemical properties that can be utilized in different research applications.

Scientific Research Applications

Tetralithium guanosine triphosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions to study the mechanisms of nucleotide interactions.

    Biology: The compound is employed in studies involving G-protein-coupled receptors, signal transduction pathways, and enzyme kinetics.

    Medicine: It is used in the development of drugs targeting G-protein-coupled receptors and other related pathways.

    Industry: The compound is utilized in the production of biochemical assays and diagnostic kits.

Mechanism of Action

Tetralithium guanosine triphosphate exerts its effects by activating guanine-nucleotide-binding proteins (G proteins). These proteins play a crucial role in signal transduction pathways, mediating the response of cells to various external stimuli. The compound binds to the G proteins, inducing a conformational change that activates downstream signaling pathways. This activation can lead to various cellular responses, including changes in gene expression, enzyme activity, and cellular metabolism.

Comparison with Similar Compounds

    Guanosine 5’-[γ-thio]triphosphate tetralithium salt: This compound is similar in structure and function, often used in similar research applications.

    Guanosine 5’-O-(3-thiotriphosphate) tetralithium salt: Another analog with comparable biochemical properties.

Uniqueness: Tetralithium guanosine triphosphate is unique due to its non-hydrolyzable nature, which makes it particularly useful in studies where stable activation of G proteins is required. Its ability to resist enzymatic degradation allows for prolonged experimental conditions, providing more reliable and consistent results.

Properties

CAS No.

116912-60-8

Molecular Formula

C10H12Li4N5O14P3

Molecular Weight

547.0 g/mol

IUPAC Name

tetralithium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H16N5O14P3.4Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1

InChI Key

GWNNTMMGWQMBFN-ZVQJTLEUSA-J

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.